[(1R)-1-[(3S,6S,9S,12S,18R,21S,22R)-21-Acetamido-18-benzyl-3-[(1R)-1-methoxyethyl]-4,9,10,12,16,22-hexamethyl-15-methylidene-2,5,8,11,14,17,20-heptaoxo-1,19-dioxa-4,7,10,13,16-pentazacyclodocos-6-yl]-2-methylpropyl] (2S,3R)-2-acetamido-3-hydroxy-4-methylpentanoate [(1R)-1-[(3S,6S,9S,12S,18R,21S,22R)-21-Acetamido-18-benzyl-3-[(1R)-1-methoxyethyl]-4,9,10,12,16,22-hexamethyl-15-methylidene-2,5,8,11,14,17,20-heptaoxo-1,19-dioxa-4,7,10,13,16-pentazacyclodocos-6-yl]-2-methylpropyl] (2S,3R)-2-acetamido-3-hydroxy-4-methylpentanoate "YM-254890 is a novel gαq/11-selective inhibitor, inhibiting adp-induced platelet aggregation and blocking gαq/11-coupled adp receptor p2y1-mediated ca2+ mobilization"
Brand Name: Vulcanchem
CAS No.: 568580-02-9
VCID: VC0547569
InChI: InChI=1S/C46H69N7O15/c1-22(2)37(56)34(49-30(11)55)45(63)68-38(23(3)4)35-43(61)53(14)36(28(9)65-15)46(64)66-27(8)33(48-29(10)54)44(62)67-32(21-31-19-17-16-18-20-31)42(60)52(13)25(6)39(57)47-24(5)41(59)51(12)26(7)40(58)50-35/h16-20,22-24,26-28,32-38,56H,6,21H2,1-5,7-15H3,(H,47,57)(H,48,54)(H,49,55)(H,50,58)/t24-,26-,27+,28+,32+,33-,34-,35-,36-,37+,38+/m0/s1
SMILES: CC1C(C(=O)OC(C(=O)N(C(=C)C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)O1)C(C)OC)C)C(C(C)C)OC(=O)C(C(C(C)C)O)NC(=O)C)C)C)C)C)CC2=CC=CC=C2)NC(=O)C
Molecular Formula: C46H69N7O15
Molecular Weight: 960.1 g/mol

[(1R)-1-[(3S,6S,9S,12S,18R,21S,22R)-21-Acetamido-18-benzyl-3-[(1R)-1-methoxyethyl]-4,9,10,12,16,22-hexamethyl-15-methylidene-2,5,8,11,14,17,20-heptaoxo-1,19-dioxa-4,7,10,13,16-pentazacyclodocos-6-yl]-2-methylpropyl] (2S,3R)-2-acetamido-3-hydroxy-4-methylpentanoate

CAS No.: 568580-02-9

Inhibitors

VCID: VC0547569

Molecular Formula: C46H69N7O15

Molecular Weight: 960.1 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

[(1R)-1-[(3S,6S,9S,12S,18R,21S,22R)-21-Acetamido-18-benzyl-3-[(1R)-1-methoxyethyl]-4,9,10,12,16,22-hexamethyl-15-methylidene-2,5,8,11,14,17,20-heptaoxo-1,19-dioxa-4,7,10,13,16-pentazacyclodocos-6-yl]-2-methylpropyl] (2S,3R)-2-acetamido-3-hydroxy-4-methylpentanoate - 568580-02-9

CAS No. 568580-02-9
Product Name [(1R)-1-[(3S,6S,9S,12S,18R,21S,22R)-21-Acetamido-18-benzyl-3-[(1R)-1-methoxyethyl]-4,9,10,12,16,22-hexamethyl-15-methylidene-2,5,8,11,14,17,20-heptaoxo-1,19-dioxa-4,7,10,13,16-pentazacyclodocos-6-yl]-2-methylpropyl] (2S,3R)-2-acetamido-3-hydroxy-4-methylpentanoate
Molecular Formula C46H69N7O15
Molecular Weight 960.1 g/mol
IUPAC Name [(1R)-1-[(3S,6S,9S,12S,18R,21S,22R)-21-acetamido-18-benzyl-3-[(1R)-1-methoxyethyl]-4,9,10,12,16,22-hexamethyl-15-methylidene-2,5,8,11,14,17,20-heptaoxo-1,19-dioxa-4,7,10,13,16-pentazacyclodocos-6-yl]-2-methylpropyl] (2S,3R)-2-acetamido-3-hydroxy-4-methylpentanoate
Standard InChI InChI=1S/C46H69N7O15/c1-22(2)37(56)34(49-30(11)55)45(63)68-38(23(3)4)35-43(61)53(14)36(28(9)65-15)46(64)66-27(8)33(48-29(10)54)44(62)67-32(21-31-19-17-16-18-20-31)42(60)52(13)25(6)39(57)47-24(5)41(59)51(12)26(7)40(58)50-35/h16-20,22-24,26-28,32-38,56H,6,21H2,1-5,7-15H3,(H,47,57)(H,48,54)(H,49,55)(H,50,58)/t24-,26-,27+,28+,32+,33-,34-,35-,36-,37+,38+/m0/s1
Standard InChIKey QVYLWCAYZGFGNF-WBWCVGBTSA-N
Isomeric SMILES C[C@@H]1[C@@H](C(=O)O[C@@H](C(=O)N(C(=C)C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)O1)[C@@H](C)OC)C)[C@@H](C(C)C)OC(=O)[C@H]([C@@H](C(C)C)O)NC(=O)C)C)C)C)C)CC2=CC=CC=C2)NC(=O)C
SMILES CC1C(C(=O)OC(C(=O)N(C(=C)C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)O1)C(C)OC)C)C(C(C)C)OC(=O)C(C(C(C)C)O)NC(=O)C)C)C)C)C)CC2=CC=CC=C2)NC(=O)C
Canonical SMILES CC1C(C(=O)OC(C(=O)N(C(=C)C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)O1)C(C)OC)C)C(C(C)C)OC(=O)C(C(C(C)C)O)NC(=O)C)C)C)C)C)CC2=CC=CC=C2)NC(=O)C
Appearance Solid powder
Description "YM-254890 is a novel gαq/11-selective inhibitor, inhibiting adp-induced platelet aggregation and blocking gαq/11-coupled adp receptor p2y1-mediated ca2+ mobilization"
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >3 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms YM-254890; YM 54890; YM54890
Reference 1: Zhang H, Nielsen AL, Strømgaard K. Recent achievements in developing selective G(q) inhibitors. Med Res Rev. 2019 Jun 19. doi: 10.1002/med.21598. [Epub ahead of print] Review. PubMed PMID: 31218731.
2: Mun HC, Leach KM, Conigrave AD. L-Amino Acids Promote Calcitonin Release via a Calcium-Sensing Receptor: Gq/11-Mediated Pathway in Human C-Cells. Endocrinology. 2019 Jul 1;160(7):1590-1599. doi: 10.1210/en.2018-00860. PubMed PMID: 31127815.
3: Xiong XF, Zhang H, Boesgaard MW, Underwood CR, Bräuner-Osborne H, Strømgaard K. Structure-Activity Relationship Studies of the Natural Product G(q/11) Protein Inhibitor YM-254890. ChemMedChem. 2019 Apr 17;14(8):865-870. doi: 10.1002/cmdc.201900018. Epub 2019 Mar 21. PubMed PMID: 30790465.
4: Malfacini D, Patt J, Annala S, Harpsøe K, Eryilmaz F, Reher R, Crüsemann M, Hanke W, Zhang H, Tietze D, Gloriam DE, Bräuner-Osborne H, Strømgaard K, König GM, Inoue A, Gomeza J, Kostenis E. Rational design of a heterotrimeric G protein α subunit with artificial inhibitor sensitivity. J Biol Chem. 2019 Apr 12;294(15):5747-5758. doi: 10.1074/jbc.RA118.007250. Epub 2019 Feb 11. PubMed PMID: 30745359; PubMed Central PMCID: PMC6463727.
5: Weng Y, Wang J, Yang Z, Xi M, Duan J, Guo C, Yin Y, Segawa R, Moriya T, Yonezawa T, Cha BY, Woo JT, Wen A, Hirasawa N. A steroid alkaloid derivative 02F04 upregulates thymic stromal lymphopoietin expression slowly and continuously through a novel Gq/11-ROCK-ERK1/2 signaling pathway in mouse keratinocytes. Cell Signal. 2019 May;57:58-64. doi: 10.1016/j.cellsig.2019.01.005. Epub 2019 Jan 19. PubMed PMID: 30664940.
6: Meleka MM, Edwards AJ, Xia J, Dahlen SA, Mohanty I, Medcalf M, Aggarwal S, Moeller KD, Mortensen OV, Osei-Owusu P. Anti-hypertensive mechanisms of cyclic depsipeptide inhibitor ligands for G(q/11) class G proteins. Pharmacol Res. 2019 Mar;141:264-275. doi: 10.1016/j.phrs.2019.01.012. Epub 2019 Jan 10. PubMed PMID: 30634050; PubMed Central PMCID: PMC6417918.
7: Dietze R, Starzinski-Powitz A, Scheiner-Bobis G, Tinneberg HR, Meinhold-Heerlein I, Konrad L. Lysophosphatidic acid triggers cathepsin B-mediated invasiveness of human endometriotic cells. Biochim Biophys Acta Mol Cell Biol Lipids. 2018 Nov;1863(11):1369-1377. doi: 10.1016/j.bbalip.2018.08.013. Epub 2018 Aug 20. PubMed PMID: 30591146.
8: Patelis N, Kakavia K, Maltezos K, Damaskos C, Spartalis E, Matheiken S, Georgopoulos S. An Update on Novel Antiplatelets in Vascular Patients. Curr Pharm Des. 2018;24(38):4558-4563. doi: 10.2174/1381612825666181226144129. PubMed PMID: 30585537.
9: Björling K, Joseph PD, Egebjerg K, Salomonsson M, Hansen JL, Ludvigsen TP, Jensen LJ. Role of age, Rho-kinase 2 expression, and G protein-mediated signaling in the myogenic response in mouse small mesenteric arteries. Physiol Rep. 2018 Sep;6(17):e13863. doi: 10.14814/phy2.13863. PubMed PMID: 30198176; PubMed Central PMCID: PMC6129776.
10: Mårtensson J, Holdfeldt A, Sundqvist M, Gabl M, Kenakin TP, Björkman L, Forsman H, Dahlgren C. Neutrophil priming that turns natural FFA2R agonists into potent activators of the superoxide generating NADPH-oxidase. J Leukoc Biol. 2018 Dec;104(6):1117-1132. doi: 10.1002/JLB.2A0318-130RR. Epub 2018 Aug 22. PubMed PMID: 30134499.
11: Ng PY, McIntosh KA, Hargrave G, Ho KH, Paul A, Plevin R. Inhibition of cytokine-mediated JNK signalling by purinergic P2Y(11) receptors, a novel protective mechanism in endothelial cells. Cell Signal. 2018 Nov;51:59-71. doi: 10.1016/j.cellsig.2018.07.016. Epub 2018 Aug 2. PubMed PMID: 30076967.
12: Zhang H, Nielsen AL, Boesgaard MW, Harpsøe K, Daly NL, Xiong XF, Underwood CR, Haugaard-Kedström LM, Bräuner-Osborne H, Gloriam DE, Strømgaard K. Structure-activity relationship and conformational studies of the natural product cyclic depsipeptides YM-254890 and FR900359. Eur J Med Chem. 2018 Aug 5;156:847-860. doi: 10.1016/j.ejmech.2018.07.023. Epub 2018 Jul 12. PubMed PMID: 30055466.
13: Wang B, Murakami Y, Ono M, Fujikawa S, Matsuyama H, Unno T, Naitou K, Tanahashi Y. Muscarinic suppression of ATP-sensitive K(+) channels mediated by the M(3)/G(q/11)/phospholipase C pathway contributes to mouse ileal smooth muscle contractions. Am J Physiol Gastrointest Liver Physiol. 2018 Oct 1;315(4):G618-G630. doi: 10.1152/ajpgi.00069.2018. Epub 2018 Jul 12. PubMed PMID: 30001145.
14: Matoba A, Matsuyama N, Shibata S, Masaki E, Emala CW Sr, Mizuta K. The free fatty acid receptor 1 promotes airway smooth muscle cell proliferation through MEK/ERK and PI3K/Akt signaling pathways. Am J Physiol Lung Cell Mol Physiol. 2018 Mar 1;314(3):L333-L348. doi: 10.1152/ajplung.00129.2017. Epub 2017 Nov 2. PubMed PMID: 29097424; PubMed Central PMCID: PMC5900353.
15: Grippi C, Izzi B, Gianfagna F, Noro F, Falcinelli E, Di Pardo A, Amico E, Donati MB, de Gaetano G, Iacoviello L, Hoylaerts MF, Cerletti C. Neuromedin U potentiates ADP- and epinephrine-induced human platelet activation. Thromb Res. 2017 Nov;159:100-108. doi: 10.1016/j.thromres.2017.09.027. Epub 2017 Sep 29. PubMed PMID: 29078099.
16: Mizuno N, Abe K, Morishita Y, Yamashita S, Segawa R, Dong J, Moriya T, Hiratsuka M, Hirasawa N. Pentanoic acid induces thymic stromal lymphopoietin production through G(q/11) and Rho-associated protein kinase signaling pathway in keratinocytes. Int Immunopharmacol. 2017 Sep;50:216-223. doi: 10.1016/j.intimp.2017.06.024. Epub 2017 Jul 3. PubMed PMID: 28683366.
17: Zhang H, Xiong XF, Boesgaard MW, Underwood CR, Bräuner-Osborne H, Strømgaard K. Structure-Activity Relationship Studies of the Cyclic Depsipeptide Natural Product YM-254890, Targeting the G(q) Protein. ChemMedChem. 2017 Jun 7;12(11):830-834. doi: 10.1002/cmdc.201700155. Epub 2017 May 16. PubMed PMID: 28509439.
18: Roszko KL, Bi R, Gorvin CM, Bräuner-Osborne H, Xiong XF, Inoue A, Thakker RV, Strømgaard K, Gardella T, Mannstadt M. Knockin mouse with mutant Gα(11) mimics human inherited hypocalcemia and is rescued by pharmacologic inhibitors. JCI Insight. 2017 Feb 9;2(3):e91079. doi: 10.1172/jci.insight.91079. PubMed PMID: 28194446; PubMed Central PMCID: PMC5291736.
19: Kamato D, Mitra P, Davis F, Osman N, Chaplin R, Cabot PJ, Afroz R, Thomas W, Zheng W, Kaur H, Brimble M, Little PJ. Ga(q) proteins: molecular pharmacology and therapeutic potential. Cell Mol Life Sci. 2017 Apr;74(8):1379-1390. doi: 10.1007/s00018-016-2405-9. Epub 2016 Nov 4. Review. PubMed PMID: 27815595.
20: Xiong XF, Zhang H, Underwood CR, Harpsøe K, Gardella TJ, Wöldike MF, Mannstadt M, Gloriam DE, Bräuner-Osborne H, Strømgaard K. Total synthesis and structure-activity relationship studies of a series of selective G protein inhibitors. Nat Chem. 2016 Nov;8(11):1035-1041. doi: 10.1038/nchem.2577. Epub 2016 Jul 25. PubMed PMID: 27768111; PubMed Central PMCID: PMC5559716.
PubChem Compound 9919454
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator